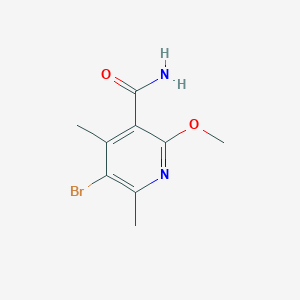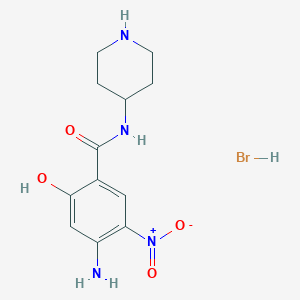
5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide
Overview
Description
5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide is a chemical compound with the CAS Number: 2140326-79-8 . It has a molecular weight of 259.1 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 5-bromo-2-methoxy-4,6-dimethylnicotinamide . The InChI code is 1S/C9H11BrN2O2/c1-4-6 (8 (11)13)9 (14-3)12-5 (2)7 (4)10/h1-3H3, (H2,11,13) .Physical And Chemical Properties Analysis
5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide is a solid at room temperature .Scientific Research Applications
Synthesis Methodologies
- 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide and its derivatives have been synthesized through various methods. One efficient synthesis involved specific regioselective reactions and yielded a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist. This process showcased a notable regioselectivity and an overall yield of 67% (Hirokawa, Horikawa, & Kato, 2000).
Structural and Affinity Relationships
- A series of compounds, including 5-bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide, were synthesized and evaluated for their binding affinity to dopamine D2 and serotonin 5-HT3 receptors. These compounds showed nanomolar binding affinity for serotonin receptors along with moderate to high affinity for dopamine receptors. The introduction of bromine and methylamino groups enhanced the affinity, particularly for the dopamine receptor, without compromising the potent serotonin receptor binding affinity. The structural analysis revealed the presence of energetically stable conformers which might account for the high affinity for both receptors (Hirokawa et al., 2003).
Crystal Structure
- The crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined and confirmed through various spectroscopic methods and X-ray diffraction studies. This study provided detailed insights into the molecular arrangement and interactions, highlighting the compound's triclinic system and space group, along with the presence of intramolecular hydrogen bonds and π…π stacking interactions (Anuradha et al., 2014).
Safety And Hazards
The compound may cause skin irritation and serious eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with the skin, wash with plenty of soap and water . If inhaled, remove the person to fresh air and keep comfortable for breathing .
properties
IUPAC Name |
5-bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-4-6(8(11)13)9(14-3)12-5(2)7(4)10/h1-3H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFCPHDCNJVECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)
![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)









![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)
![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)
![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)